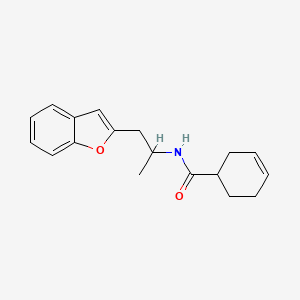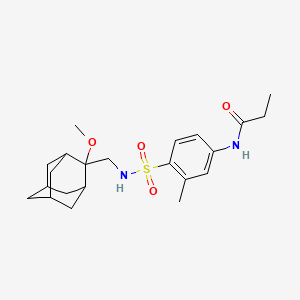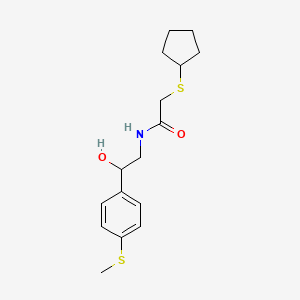
2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylthio)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, also known as CP-THIO, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CP-THIO has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of aminophenols, like N-(2-Hydroxyphenyl)acetamide, plays a crucial role in synthesizing antimalarial drugs and various bioactive compounds. Using immobilized lipase as a catalyst highlights the importance of enzyme-catalyzed reactions in producing specific and potentially bioactive acetamides, demonstrating the versatility of acetamide derivatives in drug development and synthesis methodologies (Magadum & Yadav, 2018).
Opioid Receptor Agonists Development
The development of opioid kappa agonists involves the synthesis of acetamide derivatives, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, indicating the potential of acetamide structures in creating compounds with significant biological activity. This showcases the application of acetamide derivatives in designing new therapeutics, particularly in pain management and neurological research (Costello et al., 1991).
Metabolism of Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, involves acetamide compounds' metabolic pathways. Understanding these pathways is crucial for evaluating the environmental impact and health risks of these widely used herbicides, reflecting the role of acetamide derivatives in environmental health studies (Coleman et al., 2000).
Antimicrobial Compound Synthesis
The synthesis of novel antimicrobial agents often involves acetamide derivatives, as seen in the study on bioactive metabolites from marine actinobacterium. These compounds, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide derivatives, highlight the importance of acetamide structures in discovering new antimicrobials from natural sources (Sobolevskaya et al., 2007).
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-20-13-8-6-12(7-9-13)15(18)10-17-16(19)11-21-14-4-2-3-5-14/h6-9,14-15,18H,2-5,10-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVHHKFCINUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)CSC2CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2379076.png)
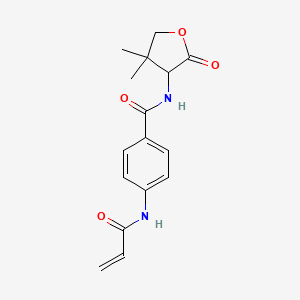
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
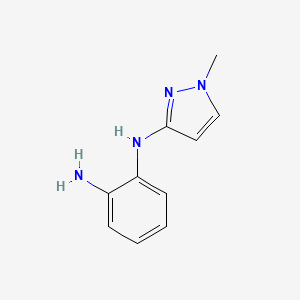
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)

